1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4,5-dimethyl-1H-imidazole-2-thiol
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Overview
Description
The compound you mentioned seems to be a complex organic molecule. It appears to contain a bicyclo[2.2.1]heptane structure, which is a type of hydrocarbon with a unique fused ring structure . It also contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. The bicyclo[2.2.1]heptane structure is a fused ring system that contains seven carbon atoms . The imidazole ring is a five-membered ring that contains three carbon atoms and two non-adjacent nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the imidazole ring is a part of many biologically important compounds and is known to participate in various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a bicyclo[2.2.1]heptane structure often have unique properties due to their fused ring structure .
Scientific Research Applications
Synthesis and Characterization
- A study by Ciber et al. (2023) describes a three-step synthesis process for a compound structurally related to 1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4,5-dimethyl-1H-imidazole-2-thiol, showcasing the methods for synthesizing and characterizing similar compounds using advanced techniques like NMR and mass spectrometry (Ciber et al., 2023).
Application in Corrosion Inhibition
- Ammal et al. (2018) investigated similar compounds, focusing on their ability to inhibit corrosion in mild steel. This study highlights the potential application of this compound in protecting metals against corrosion, a valuable insight for industrial applications (Ammal et al., 2018).
Antibacterial and Antifungal Activities
- Research by Rajkumar et al. (2014) on derivatives of this compound demonstrated significant antibacterial and antifungal activities. This suggests the compound's potential use in developing new antimicrobial agents (Rajkumar et al., 2014).
Synthesis of Biologically Active Compounds
- Abbasi et al. (2019) focused on synthesizing bi-heterocyclic hybrid molecules with a structure related to the compound , evaluating their activity against various enzymes. This research points towards its potential in drug discovery and development of biologically active compounds (Abbasi et al., 2019).
Development of Gas Chromatographic Methods
- A study by Anisuzzaman et al. (2000) involved the synthesis of dimethyl derivatives of similar compounds, leading to the development of efficient gas chromatographic methods for trace level analysis. This underscores the compound's utility in analytical chemistry and environmental monitoring (Anisuzzaman et al., 2000).
Thermodynamic and Electrochemical Properties
- The study by Po et al. (1991) explored the thermodynamic and electrochemical properties of imidazole-2-thiols, closely related to the compound of interest. This research is critical for understanding the chemical behavior and potential applications in electrochemistry (Po et al., 1991).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4,5-dimethyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S/c1-8-9(2)16(14(17)15-8)10(3)13-7-11-4-5-12(13)6-11/h10-13H,4-7H2,1-3H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZNZRUNJQNQBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=S)N1)C(C)C2CC3CCC2C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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